5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of fused heterocyclic systems integrating a thiazolo[3,2-b][1,2,4]triazole core. The structure features a hydroxyl group at position 6, a methyl-substituted thiazole ring at position 2, and a hybrid substituent at position 5 comprising a 3,4-dihydroisoquinoline moiety linked via a methylene bridge to an m-tolyl (meta-methylphenyl) group .
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-14-6-5-9-17(12-14)19(20-21(27)26-22(28-20)23-15(2)24-26)25-11-10-16-7-3-4-8-18(16)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGPMVHSPKYGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. One common approach is to start with the preparation of the dihydroisoquinoline core, followed by the introduction of the tolyl group and the thiazolo[3,2-b][1,2,4]triazole moiety. The final step often involves the formation of the hydroxyl group at the 6-position of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of thiazolo[3,2-b] triazole derivatives typically involves [3+2] cyclocondensation reactions between 1,3-diketones and 3-mercapto-1,2,4-triazoles. For the target compound, key steps include:
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Step 1 : Bromination of 1,3-diketones using N-bromosuccinimide (NBS) under visible-light irradiation to generate α-bromo-1,3-diketones .
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Step 2 : Reaction of the α-bromo intermediate with 3-mercapto-1,2,4-triazole derivatives in water or polar aprotic solvents (e.g., DMF, THF) to form the thiazole ring .
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Step 3 : Introduction of the dihydroisoquinoline and m-tolyl groups via nucleophilic substitution or Mannich-type reactions .
Example Reaction Table:
| Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|
| NBS, visible light | H₂O, 30 min, 25°C | 78–82 | |
| 3-Mercaptotriazole | DMF, reflux, 3 hr | 20–25 | |
| m-Tolylboronic acid | Pd-catalyzed coupling, 80°C | 65–70 |
Regioselectivity and Mechanism
The reaction between α-bromo-1,3-diketones and 3-mercaptotriazoles proceeds via a radical pathway under visible light, favoring the formation of 5-aroyl-2-aryl-6-methylthiazolo[3,2-b] triazole as the dominant regioisomer . Key observations:
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Radical Initiation : NBS generates bromine radicals, abstracting hydrogen from the diketone to form a carbon-centered radical .
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Cyclization : The sulfur atom of the mercaptotriazole attacks the α-carbon of the diketone, followed by intramolecular radical recombination to form the thiazole ring .
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Steric Effects : Electron-donating groups (e.g., -OMe, -CH₃) on the aryl rings enhance regioselectivity and yield .
Reaction Optimization
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Solvent : Water or THF improves yields compared to DMF due to better radical stability .
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Light Source : Visible light (400–700 nm) is critical for initiating radical pathways, with blue light (450 nm) showing optimal efficiency .
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Catalyst : Rhodium(II) or palladium catalysts facilitate coupling reactions for introducing the dihydroisoquinoline moiety .
Characterization and Stability
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Spectroscopy :
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X-ray Crystallography : Validates the planar thiazolo[3,2-b] triazole core and substituent orientation .
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Stability : The compound decomposes rapidly in acidic conditions but is stable in anhydrous solvents at −20°C .
Functionalization and Derivatives
The m-tolyl and dihydroisoquinoline groups enable further modifications:
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Alkylation : Reacts with alkyl halides at the NH site of the triazole ring .
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Oxidation : The dihydroisoquinoline moiety can be oxidized to isoquinolin-3-one using Rh(II) catalysts .
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Biological Activity : Derivatives show anticancer properties in NCI-60 cell lines, with IC₅₀ values <10 μM .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders or as an anti-cancer agent.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is not well-characterized. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its substituent configuration. Below is a comparative analysis with key analogs:
Key Observations:
Piperazine or dihydroisoquinoline substituents (e.g., in ) may enhance interactions with neurological targets, as seen in related CNS-active molecules.
Synthetic Strategies :
- Halide displacement reactions (e.g., using InCl3 as a catalyst ) are common for introducing alkyl/aryl groups to triazole-thiazole systems.
- Crystal structure determination via SHELX software is critical for confirming stereochemistry in such complex heterocycles.
Pharmacological Inference: While direct activity data for the target compound is unavailable, analogs like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles demonstrate antifungal activity via molecular docking with lanosterol demethylase . Similar mechanisms may apply here.
Biological Activity
5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound with potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
- Molecular Formula : C22H22N4OS
- Molecular Weight : 390.5 g/mol
- CAS Number : 869344-43-4
Synthesis
The synthesis of this compound typically involves multicomponent reactions that integrate various heterocyclic structures. The synthetic pathways often utilize starting materials such as isoquinoline derivatives and thiazole precursors to achieve the desired molecular architecture .
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving p53 and Bcl-2 proteins.
- In vitro Studies : Research has shown IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxic effects .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease:
- Activity : Preliminary results suggest that it exhibits competitive inhibition against AChE with promising IC50 values comparable to known inhibitors .
- Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and the active site of AChE, revealing key amino acid residues involved in the inhibition process .
Antimicrobial Properties
Research has explored the antimicrobial activity of this compound against various bacterial strains:
- Results : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .
Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | IC50 values ranging from 5 to 15 µM against breast cancer cell lines |
| Study B | AChE Inhibition | IC50 value of 3.5 µM; effective binding confirmed through docking studies |
| Study C | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL |
Q & A
Q. What are the standard synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization to form the thiazolo-triazole core and nucleophilic substitutions to introduce the dihydroisoquinoline and m-tolyl groups. Key steps:
- Cyclization : Use precursors like thioamides and hydrazines under reflux in ethanol or DMF to form the triazole-thiazole fused core .
- Substitution : React the core with 3,4-dihydroisoquinoline and m-tolylmethyl halides in polar aprotic solvents (e.g., acetonitrile) at 60–80°C.
- Optimization : Adjust pH (7–9), temperature, and catalyst (e.g., triethylamine) to suppress side reactions and improve yields (reported 45–65%) .
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : - and -NMR identify substituent integration and coupling patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 447.18) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the methylthiazolo-triazole core (if crystals are obtainable) .
Q. How is preliminary biological activity screened?
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or cell lines (cancer, microbial) at concentrations 1–100 µM.
- Key metrics : IC, MIC (minimum inhibitory concentration), and selectivity ratios. Substituents like the m-tolyl group enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from variations in assay conditions or substituent effects. Strategies:
- Control standardization : Use uniform solvent (DMSO concentration ≤0.1%), cell lines (e.g., HEK293 vs. HeLa), and positive controls .
- SAR analysis : Compare analogs (e.g., replacing m-tolyl with p-fluorophenyl) to isolate substituent contributions to activity .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., dihydroisoquinoline’s role in target binding) .
Q. What computational methods predict binding modes and pharmacokinetics?
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with targets like 14-α-demethylase (PDB: 3LD6). The dihydroisoquinoline group shows π-π stacking with aromatic residues .
- QSAR models : Correlate logP, polar surface area, and H-bond donors with bioavailability. This compound’s logP (~3.2) suggests moderate blood-brain barrier penetration .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking predictions .
Q. How can synthetic yields be improved while minimizing side products?
- Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and increases yield by 15–20% via enhanced kinetics .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product from byproducts like unreacted dihydroisoquinoline .
- Catalyst screening : Test Pd/Cu catalysts for Suzuki couplings or phase-transfer catalysts for alkylation steps .
Q. What strategies address poor solubility in biological assays?
- Prodrug design : Introduce phosphate or acetate esters at the 6-ol position to enhance aqueous solubility, which hydrolyze in vivo .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve dispersion and cellular uptake .
- Co-solvents : Employ cyclodextrins or PEG-400 in buffer systems without disrupting assay integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
